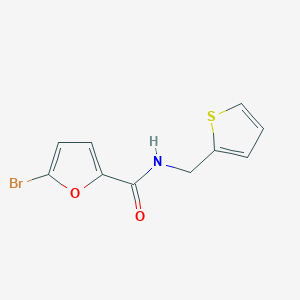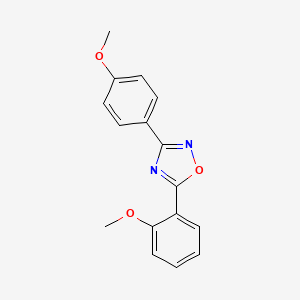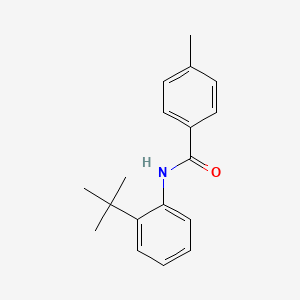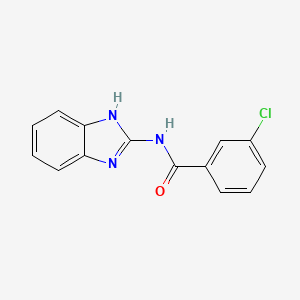![molecular formula C20H16N2O3 B5886052 N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide, also known as NV-PAF, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. NV-PAF has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide is not fully understood, but it is believed to work through the inhibition of various signaling pathways involved in inflammation and cancer progression. N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to inhibit the activity of enzymes involved in the breakdown of extracellular matrix, suggesting a potential role in tissue repair. N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its specificity for certain signaling pathways involved in inflammation and cancer progression. This allows for targeted inhibition of these pathways without affecting other cellular processes. However, the limitations of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are numerous potential future directions for research on N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in cancer therapy, where N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide could be used in combination with other anti-cancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide and to optimize its synthesis and formulation for use in clinical settings.
Synthesemethoden
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide can be synthesized through a multi-step process involving the coupling of a furan derivative with an amine and subsequent addition of a vinyl group. The final product can be purified through column chromatography and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide can inhibit the production of inflammatory cytokines and reduce the activation of inflammatory pathways. In vivo studies have also demonstrated the ability of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[4-[(3-ethenylphenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-2-14-5-3-6-17(13-14)22-19(23)15-8-10-16(11-9-15)21-20(24)18-7-4-12-25-18/h2-13H,1H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIJVLORDYPGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{4-[(3-ethenylphenyl)carbamoyl]phenyl}furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)